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Compound of Interest

Compound Name:
(R)-BoroLeu-(+)-Pinanediol

trifluoroacetate

Cat. No.: B563573 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a highly valuable chiral building block in

modern organic and medicinal chemistry.[1][2] Identified by its CAS number 179324-87-9, this

compound is a boronic acid derivative of the amino acid L-leucine.[3] Its structure is notable for

three key components: the (R)-configured aminoboronic acid moiety which provides the core

structure, the (+)-pinanediol group which serves as both a chiral auxiliary and a stable

protecting group for the boronic acid, and the trifluoroacetate counterion which enhances

stability and handling.[1][3]

The primary application of this reagent is as a key intermediate in the enantioselective

synthesis of complex molecules, most prominently in the development of proteasome inhibitors.

[1][2] Proteasomes are essential cellular complexes involved in protein degradation, and their

inhibition is a validated therapeutic strategy for certain cancers, such as multiple myeloma.[1]

[2] The compound's inherent chirality is crucial for the biological activity of the final drug

substance, making it an indispensable component in syntheses like that of Bortezomib.[1] The

pinanediol ester provides high stereochemical control during synthesis and can be efficiently

removed in the final steps to unmask the active boronic acid.[4]
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The physical and chemical properties of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate are

summarized below.

Property Value Reference(s)

CAS Number 179324-87-9 [1]

Molecular Formula C₁₇H₂₉BF₃NO₄ [3]

Molecular Weight 379.22 g/mol [3]

Appearance White to off-white powder/solid [1]

Melting Point 160 °C

Purity Typically ≥97-99% [1]

Solubility
Soluble in DMF, DCM; Slightly

soluble in Ethanol, Methanol
[3]

Storage
Store at < -15°C in a well-

closed container

Key Application: Peptide Coupling Reactions
The most common use of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is as the amine

component in peptide coupling reactions. The free amino group is acylated with a carboxylic

acid to form a new amide bond. This reaction is central to the synthesis of peptidyl boronic acid

proteasome inhibitors. The use of standard coupling reagents ensures high yields and minimal

racemization.[3][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b563573?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573?utm_src=pdf-body
https://www.benchchem.com/product/b563573
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/A-convergent-approach-to-synthesis-of-bortezomib-the-use-of-TBTU-suppresses-racemization-in-the-fragment-condensation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carboxylic
Acid
Substrate

Coupling
Reagents

Solvent
System

Reaction
Time (h)

Yield (%)
Reference(s
)

Pyrazine-2-

carboxylic

acid

TBTU / NMM DCM / DMF 24 38-63% [2]

5-

Chloropyrazin

e-2-

carboxylic

acid

TBTU / NMM DCM / DMF 24 38-63% [2]

General

Carboxylic

Acids

TBTU / NMM

or HBTU
DCM / DMF 16–24 75–90% [3]

Fmoc-Phe-

OH
TBTU / DIEA DMF 2 54% (overall) [5]

Experimental Protocols
Protocol 1: TBTU-Mediated Coupling of a Carboxylic
Acid
This protocol describes a general procedure for the acylation of (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate with a generic carboxylic acid, a key step in the synthesis of Bortezomib and

related analogs.[2][3][5]

Materials:

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate (1.0 equiv.)

Carboxylic acid (e.g., Pyrazine-2-carboxylic acid) (1.0 equiv.)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.)

N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (2.2 equiv.)
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Anhydrous Dichloromethane (DCM)

Anhydrous Dimethylformamide (DMF)

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid

(1.0 equiv.).

Dissolve the acid in a mixture of anhydrous DCM and anhydrous DMF (e.g., 1:2 v/v).

Add (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (1.0 equiv.) to the solution.

Cool the reaction mixture to 0 °C using an ice bath.

Add TBTU (1.1 equiv.) to the stirred solution.

Slowly add NMM or DIEA (2.2 equiv.) dropwise to the mixture, ensuring the temperature

remains at 0 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature.

Stir the reaction for 16-24 hours at room temperature.[3] Monitor the reaction progress by

TLC or LC-MS.

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., Ethyl Acetate).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired coupled

product.
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Protocol 2: Deprotection of Pinanediol Boronate Ester
This protocol describes the removal of the pinanediol protecting group to yield the final free

boronic acid, as seen in the final step of Bortezomib synthesis.[4]

Materials:

Pinanediol-protected boronic ester (e.g., product from Protocol 1) (1.0 equiv.)

2-Methylpropaneboronic acid (isobutylboronic acid) (1.5 equiv.)

Methanol (MeOH)

n-Heptane

1 N Hydrochloric Acid (HCl)

2 N Sodium Hydroxide (NaOH)

Dichloromethane (DCM)

Procedure:

Dissolve the pinanediol-protected boronic ester (1.0 equiv.) in a biphasic mixture of Methanol

(MeOH) and n-Heptane (1:1 v/v).

Add 2-methylpropaneboronic acid (1.5 equiv.) to the mixture.

Stir the mixture vigorously and add 1 N HCl dropwise.

Continue stirring at room temperature overnight.[6]

After the reaction is complete, separate the aqueous layer (containing the deprotected

product) from the organic heptane layer (containing the pinanediol-isobutylboronate).

Wash the aqueous layer twice with n-Heptane to remove all organic residues.

Concentrate the aqueous layer under reduced pressure at a temperature below 35 °C.
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To the residue, add DCM. Then, carefully add 2 N NaOH to basify the solution while stirring.

Separate the organic DCM layer, dry it over anhydrous sodium sulfate, filter, and concentrate

to obtain the crude boronic acid product.

The final product can be further purified by recrystallization.

Visualizations
Diagram 1: Synthetic Workflow for Bortezomib
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Caption: Synthetic workflow for Bortezomib using (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate.

Diagram 2: Functional Components of the Reagent
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Caption: Functional components of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate.

Diagram 3: Experimental Workflow for Peptide
Couplingdot

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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